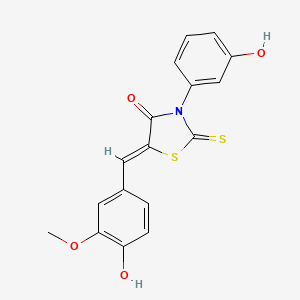

(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

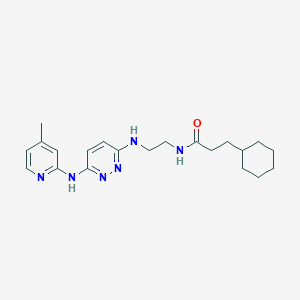

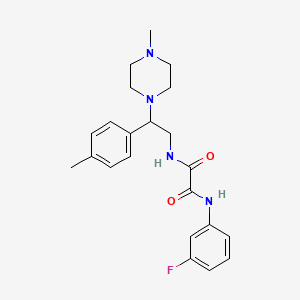

The compound of interest, (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one, is a derivative of thiazolidinone, a heterocyclic compound that has garnered attention due to its pharmacological properties. Thiazolidinones are known for their diverse biological activities, including antifungal, antibacterial, and anticancer effects. The structural modifications of these compounds can lead to significant changes in their selectivity and potency against various biological targets.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with a thiazolidinedione precursor. In the context of the provided papers, the pharmacophore determination of a related compound, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, has been reported to improve selectivity for inhibiting the proliferation of melanoma cells with active ERK signaling . This suggests that the synthesis of our compound of interest might also involve similar strategic modifications to enhance its biological activity.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is crucial for their interaction with biological targets. The paper on supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones provides insights into the hydrogen bonding patterns and the wide C-C-C angle at the methine carbon atom linking the two rings, which could be relevant for the binding affinity and specificity of these compounds . Understanding these structural features is essential for rational drug design involving thiazolidinone derivatives.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, which can be exploited to synthesize novel compounds with potential biological activities. For instance, the reaction of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with o-aminobenzenethiol and other thiols leads to the formation of adducts and subsequent thermal cyclization or dissociation under specific conditions . These reactions highlight the chemical versatility of thiazolidinone derivatives and their potential for generating a diverse array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the supramolecular structures of related compounds, can affect the compound's solubility and crystalline form . Additionally, the reactivity of these compounds with thiols and their behavior upon heating or in the presence of solvents like acetone or ethanol are important considerations for their practical application in biological systems .

Wissenschaftliche Forschungsanwendungen

Supramolecular Structures

Studies on related compounds of (Z)-5-(4-hydroxy-3-methoxybenzylidene) have highlighted their capability to form hydrogen-bonded structures. For instance, one study described hydrogen-bonded dimers, chains of rings, and complex sheets formed by these compounds, showcasing their potential in the development of novel molecular architectures (Delgado et al., 2005).

Antimicrobial Activity

Several derivatives of this compound have demonstrated antimicrobial properties. A study on rhodanine-3-acetic acid derivatives, which are structurally related, found significant activity against mycobacteria and other bacteria (Krátký et al., 2017).

Chemosensor Development

A rhodanine-based chemosensor incorporating a similar structure showed selective detection of Zn2+ and Cd2+ in aqueous media. This suggests the potential of (Z)-5-(4-hydroxy-3-methoxybenzylidene) derivatives in environmental monitoring and bioimaging applications (Park et al., 2020).

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)18(17(23)24-15)11-3-2-4-12(19)9-11/h2-9,19-20H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQCUPGFOTWQRS-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiophene-2-carboxamide](/img/structure/B3006264.png)

![2,4,5-trimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3006267.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)

![N-(2-furylmethyl)-3-[1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B3006269.png)

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)

![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)